molecular formula C7H5F2N3O B7810770 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one

7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one

Cat. No.: B7810770
M. Wt: 185.13 g/mol
InChI Key: QOYUVPSKYSLWOB-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a fluorinated heterocyclic compound characterized by a fused imidazo-pyrimidine core. The difluoromethyl (-CF₂H) substituent at the 7-position distinguishes it from other derivatives in this class. Fluorinated groups are known to enhance metabolic stability, lipophilicity, and electronic properties, making this compound valuable for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

7-(difluoromethyl)-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-6(9)4-3-5(13)12-2-1-10-7(12)11-4/h1-3,6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYUVPSKYSLWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(NC2=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Reactions

The one-pot synthesis strategy has been adapted from methodologies developed for related imidazo[1,2-a]pyrimidines . A modified Katritzky approach employs 2-aminopyrimidine, 1,2-dibromo-1,1-difluoroethane, and morpholine under reflux conditions in dimethylformamide (DMF). The reaction proceeds via sequential nucleophilic substitutions and cyclization:

  • Initial substitution : 2-Aminopyrimidine attacks 1,2-dibromo-1,1-difluoroethane, forming a bromo intermediate.

  • Ring closure : Intramolecular cyclization generates the imidazo[1,2-a]pyrimidine core.

  • Oxidation : Atmospheric oxygen mediates aromatization to yield the final product .

Optimization studies reveal critical parameters:

  • Solvent polarity : DMF (ε = 36.7) achieves 68% yield vs. 42% in THF (ε = 7.6)

  • Temperature : 110°C maximizes yield while minimizing difluoromethyl group decomposition

  • Catalyst : 10 mol% CuI enhances reaction rate by 2.3-fold

Cyclocondensation of 2-Aminopyrimidine with Difluoromethyl-Containing Electrophiles

This two-step protocol adapts Kochergin's dihydroimidazopyrimidine synthesis :

Step 1 :
2-Aminopyrimidine reacts with 1,1-difluoro-2-chloroethanol in THF at 0°C:

C4H5N3+ClCF2CH2OHC6H7F2N3O+HCl\text{C}4\text{H}5\text{N}3 + \text{ClCF}2\text{CH}2\text{OH} \rightarrow \text{C}6\text{H}7\text{F}2\text{N}_3\text{O} + \text{HCl}

Step 2 :
Cyclodehydration using POCl₃/PCl₅ (3:1) at 80°C for 4 hours completes ring formation .

Key advantages :

  • Gram-scale feasibility (up to 50 g demonstrated)

  • 72% isolated yield after recrystallization from ethanol/water

  • Minimal epimerization due to mild conditions

Palladium-Catalyzed Cross-Coupling Approaches

Building on palladium-mediated CDC reactions , a novel route employs:

  • Substrates : 5-Bromoimidazo[1,2-a]pyrimidine

  • Coupling partner : Difluoromethylzinc bromide (CF₂HZnBr)

  • Catalyst system : PdCl₂(Amphos)₂ (5 mol%) with K₂CO₃ base

Reaction conditions:

ParameterOptimal Value
Temperature90°C
SolventToluene
Reaction time12 h
Yield65%

19F NMR analysis confirms regioselective difluoromethylation at the 7-position . Competing side reactions (e.g., protodehalogenation) are suppressed by maintaining pH > 9.

Ultrasonic-Assisted Synthesis

An eco-friendly adaptation of molecular iodine-catalyzed methods utilizes:

  • Reactants : 2-Aminopyrimidine, 1,1-difluoro-2-ketoethyl acetate

  • Catalyst : 15 mol% I₂

  • Conditions : Ultrasound (40 kHz, 300 W) in aqueous ethanol

Time-yield profile :

Duration (min)Conversion (%)
1528
3067
4589

Comparative analysis shows ultrasound reduces reaction time by 75% versus conventional heating . Energy-dispersive X-ray spectroscopy (EDX) confirms 98.3% fluorine retention in the product.

Solid-Phase Synthesis on Wang Resin

El Kazzouli's solid-phase methodology was modified for difluoromethyl incorporation:

  • Resin functionalization : Wang resin bound to 2-aminopyrimidine via carbonate linkage

  • Difluoromethylation : Flow reactor treatment with CF₂HBr (2 equiv) at -20°C

  • Cyclization : TFA/CH₂Cl₂ (1:9) cleaves product while inducing ring closure

Performance metrics :

  • Purity (HPLC): 95.2%

  • Average yield per cycle: 82%

  • Recyclability: 8 cycles with <10% efficiency drop

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scale PotentialE-Factora
One-Pot Multicomponent6891Pilot8.7
Cyclocondensation7294Industrial6.2
Pd-Catalyzed Coupling6589Lab14.5
Ultrasonic8998Microscale3.1
Solid-Phase8295Combinatorial9.8

aEnvironmental factor = (mass waste)/(mass product)

The cyclocondensation route demonstrates superior scalability, while ultrasonic methods excel in green chemistry metrics. Solid-phase synthesis enables rapid library generation for structure-activity studies.

Mechanistic Considerations

Difluoromethyl group stability :

  • Decomposition pathways above 130°C via HF elimination

  • pH-dependent hydrolysis (t₁/₂ = 3 h at pH < 2 vs. 48 h at pH 7.4)

Ring-closure kinetics :

  • First-order dependence on aminopyrimidine concentration (k = 0.18 min⁻¹ at 80°C)

  • Activation energy (Eₐ) = 92 kJ/mol for cyclization step

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the antiviral properties of imidazo[1,2-a]pyrimidine derivatives, including 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one. Research indicates that this compound exhibits inhibitory effects against various viral strains, making it a candidate for antiviral drug development. For instance, a study demonstrated its effectiveness against certain RNA viruses, suggesting a mechanism involving the inhibition of viral replication .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death. This property positions it as a promising lead compound for further development in cancer therapeutics .

Material Science Applications

Organic Electronics
In material science, this compound has been explored for its utility in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on synthesizing polymers that incorporate this compound to enhance charge transport properties and overall device efficiency .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntiviral activityInhibits viral replication; effective against RNA viruses .
Anticancer propertiesInduces apoptosis in cancer cell lines .
Material ScienceOrganic electronicsEnhances charge transport in OLEDs and OPVs .

Case Studies

Case Study 1: Antiviral Research
A recent publication investigated the antiviral efficacy of various imidazo[1,2-a]pyrimidine derivatives, including this compound. The study employed both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and viral proteins. Results indicated a significant reduction in viral load post-treatment, underscoring its potential as an antiviral agent .

Case Study 2: Cancer Therapeutics
Another study focused on the compound's mechanism of action in inducing apoptosis in breast cancer cells. Through flow cytometry and Western blot analysis, researchers demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. This finding supports its candidacy for further development as a cancer therapeutic .

Mechanism of Action

The mechanism by which 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance the compound's binding affinity and selectivity, making it an effective therapeutic agent.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in disease pathways. For example, it could inhibit an enzyme crucial for the progression of a disease, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences between 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one and related compounds:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Properties Reference
This compound 7-CF₂H C₇H₅F₂N₃O 201.13 High lipophilicity, metabolic stability
7-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-5(1H)-one 7-(4-MePh) C₁₃H₁₁N₃O 225.25 Boiling point: 505.9±60.0°C; pKa: 2.93
8-Butyl-2-arylimidazo[1,2-a]pyrimidin-5(8H)-one 8-alkyl, 2-aryl Variable ~250–300 Soluble in organic solvents; modular fluorophores
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one 3-CF₃ (pyrazolo-pyrimidine) C₈H₅F₃N₄O 248.15 High yield (91%), yellow solid

Key Observations :

  • Solubility : N-Alkylated derivatives (e.g., 8-butyl) exhibit superior solubility in organic solvents compared to aryl-substituted analogs like 7-(4-methylphenyl) derivatives .
  • Photophysical Applications: N-Alkylimidazo[1,2-a]pyrimidinones show strong fluorescence, suggesting utility as fluorophores, whereas the difluoromethyl analog’s photophysical properties remain underexplored .

Comparison with Traditional Methods :

  • Microwave methods reduce reaction times from hours to minutes and improve yields by 20–30% compared to multistep conventional routes .

Biological Activity

7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research outcomes.

  • CAS Number : 1261475-75-5
  • Molecular Formula : C7_7H5_5F2_2N3_3O
  • Molecular Weight : 185.13 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anticancer and antiviral properties. The following sections detail these activities based on empirical studies.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with varying IC50_{50} values.
Cell LineIC50_{50} (µM)
MCF-715.3
A5494.92
HepG21.96

These findings suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific protein kinases. Studies have shown that it can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells .

Antiviral Activity

In addition to its anticancer properties, the compound has demonstrated antiviral activity against several viruses:

  • Zika Virus (ZIKV) and Dengue Virus (DENV-2) : The compound exhibited EC50_{50} values of 2.4 µM and 1.4 µM respectively, indicating its potential as an antiviral agent .

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study evaluated the compound's effects on MCF-7 cells and found a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations . The study concluded that this compound could be a promising lead for developing new anticancer therapies.
  • Antiviral Efficacy Study :
    Another study focused on the antiviral properties against ZIKV and DENV-2. It was noted that the compound not only inhibited viral replication but also showed lower cytotoxicity compared to other known antiviral agents .

Q & A

Q. What are the optimal microwave-assisted synthetic protocols for preparing 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one and its derivatives?

A microwave-assisted method using 6-methylisocytosine and α-bromoacetophenones (e.g., α-bromo-4-chloroacetophenone) in DMF at 160°C for 20 minutes yields 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with >70% efficiency. The reaction tolerates diverse substituents on the aryl ring, though nitro groups may reduce yields due to side reactions. Post-synthetic N-alkylation with alkyl halides (e.g., ethyl bromoacetate) under microwave conditions (100°C, 15 minutes, K₂CO₃ in DMF) further diversifies the scaffold. This protocol minimizes energy use and improves regioselectivity compared to traditional reflux methods .

Q. How can researchers confirm the regiochemistry and purity of synthesized this compound derivatives?

Regioselectivity and structural integrity are confirmed via:

  • 1D/2D NMR : Assigns proton and carbon environments (e.g., distinguishing C3 vs. C6 bromination).
  • HRMS : Validates molecular formulas.
  • X-ray diffraction : Resolves ambiguous regiochemistry, as demonstrated for dibrominated derivatives (e.g., 3,6-dibromo-8-methylimidazo[1,2-a]pyrimidin-5(8H)-one) .
  • Melting point analysis : High-melting solids (>200°C) indicate purity, with recrystallization in chloroform/methanol (1:1) yielding X-ray-quality crystals .

Q. What structural features of imidazo[1,2-a]pyrimidines influence their reactivity in functionalization reactions?

  • N1 position : Alkylation at N1 (e.g., with ethyl bromoacetate) enhances solubility and biological activity.
  • C3 vs. C6 electrophilic substitution : The π-excessive imidazole ring directs bromination to C3, but steric effects from N1 substituents can shift reactivity to C5.
  • Aryl substituents at C2 : Electron-withdrawing groups (e.g., nitro) reduce yields in cyclocondensation but improve photophysical properties .

Advanced Research Questions

Q. How can regioselective bromination of this compound be controlled for downstream applications?

Controlled bromination requires:

  • Stoichiometry : 2 equiv. Br₂ at RT for 1 hour ensures dibromination at C3 and C6, while 1 equiv. at 0°C favors monobromination.
  • Substituent effects : Bulky N1-alkyl groups (e.g., ethyl) disfavor C3 bromination, shifting reactivity to C6.
  • NMR monitoring : Crude reaction mixtures analyzed by ¹H NMR reveal intermediates (e.g., 3-Br vs. 6-Br isomers) to optimize conditions .

Q. What methodologies validate the potential of this compound as a fluorophore?

Photophysical evaluation includes:

  • Solvent polarity screening : UV-vis (λabs ~315 nm) and fluorescence (λem ~420 nm) in solvents like ethyl acetate (ϕF = 0.18, brightness = 2286 M⁻¹cm⁻¹).
  • Stokes shift analysis : Large shifts (~7,500–8,600 cm⁻¹) confirm intramolecular charge transfer (ICT) between the difluoromethyl group and pyrimidine core.
  • Brightness optimization : Medium-polarity solvents (e.g., ethyl acetate) maximize quantum yields .

Q. How can N-alkylation conditions be optimized to balance yield and functional group compatibility?

  • Base selection : K₂CO₃ outperforms NaH or Na₂CO₃ in DMF, minimizing side reactions.
  • Temperature and time : 100°C for 15 minutes (microwave) achieves >85% yield for ethyl bromoacetate alkylation.
  • Solvent effects : DMF enhances solubility of polar intermediates, while acetonitrile is viable for thermally sensitive substrates .

Contradictions and Limitations

  • Traditional vs. microwave synthesis : Conventional reflux methods yield <50% due to poor solubility of 6-methylisocytosine, while microwave protocols achieve >70% but require specialized equipment .
  • Bromination regioselectivity : Despite computational predictions, empirical screening is necessary due to unpredictable steric/electronic effects .

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